D-Valganciclovir Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

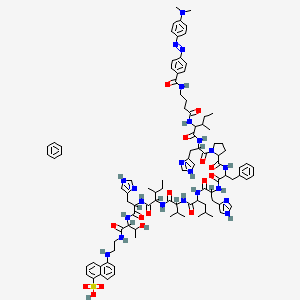

D-Valganciclovir Hydrochloride: is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections, particularly in patients with compromised immune systems, such as those with HIV/AIDS or following organ transplants . It is a prodrug of ganciclovir, meaning it is converted into the active drug ganciclovir in the body .

Mechanism of Action

Target of Action

D-Valganciclovir Hydrochloride, also known as Valganciclovir, is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections . The primary target of Valganciclovir is the viral DNA polymerase in CMV-infected cells .

Mode of Action

Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .

Biochemical Pathways

The triphosphate form of ganciclovir gets incorporated into the viral DNA, replacing many of the adenosine bases . This results in the termination of the elongation of viral DNA, as phosphodiester bridges can no longer be built, destabilizing the strand .

Pharmacokinetics

Valganciclovir is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . This rapid conversion allows for improved bioavailability compared to ganciclovir .

Result of Action

The incorporation of ganciclovir into the viral DNA results in the termination of the elongation of viral DNA . This prevents the virus from replicating and spreading, thereby controlling the CMV infection .

Action Environment

The efficacy and stability of Valganciclovir can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s effectiveness can be affected by the patient’s immune status, with the drug often used long-term as it suppresses rather than cures the infection .

Biochemical Analysis

Biochemical Properties

D-Valganciclovir Hydrochloride interacts with various enzymes and proteins in biochemical reactions. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . As an analogue of guanosine, ganciclovir gets incorporated into DNA, which cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used to treat cytomegalovirus (CMV) retinitis in patients diagnosed with acquired immunodeficiency syndrome (AIDS) . Severe leukopenia, neutropenia, anemia, thrombocytopenia, pancytopenia, and bone marrow failure including aplastic anemia have been reported in patients treated with this compound .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It is a prodrug for ganciclovir and exists as a mixture of two diastereomers . After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases . Ganciclovir, being an analogue of guanosine, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected . The major route of elimination of valganciclovir is by renal excretion as ganciclovir through glomerular filtration and active tubular secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Valganciclovir Hydrochloride is synthesized through the esterification of ganciclovir with L-valine. The reaction involves the use of protecting groups and specific reagents to ensure the selective formation of the ester bond . The process typically includes:

Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Esterification: The protected ganciclovir is reacted with L-valine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process is carried out in controlled environments to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: D-Valganciclovir Hydrochloride undergoes hydrolysis to form ganciclovir, which is the active antiviral agent.

Phosphorylation: Once converted to ganciclovir, it undergoes phosphorylation by viral and cellular kinases to form ganciclovir triphosphate.

Common Reagents and Conditions:

Hydrolysis: Water and enzymes (esterases) in the liver and intestines.

Phosphorylation: Viral protein kinase and cellular kinases.

Major Products Formed:

Ganciclovir: The active antiviral agent formed from the hydrolysis of this compound.

Ganciclovir Triphosphate: The phosphorylated form that inhibits viral DNA synthesis.

Scientific Research Applications

Chemistry: : D-Valganciclovir Hydrochloride is used in research to study antiviral mechanisms and the development of prodrugs . Biology : It is used to investigate the replication and inhibition of CMV and other herpesviruses . Medicine : Clinically, it is used to treat CMV infections in immunocompromised patients . Industry : The compound is used in the pharmaceutical industry for the production of antiviral medications .

Comparison with Similar Compounds

Ganciclovir: The active form of D-Valganciclovir Hydrochloride, used directly as an antiviral agent.

Acyclovir: Another antiviral agent used to treat herpesvirus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness: this compound has improved oral bioavailability compared to ganciclovir, making it more effective for oral administration . Its prodrug nature allows for better absorption and conversion to the active form in the body .

Properties

CAS No. |

1393911-57-3 |

|---|---|

Molecular Formula |

C14H23ClN6O5 |

Molecular Weight |

390.82 g/mol |

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1 |

InChI Key |

ZORWARFPXPVJLW-ICLMXVQUSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Synonyms |

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)

![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)